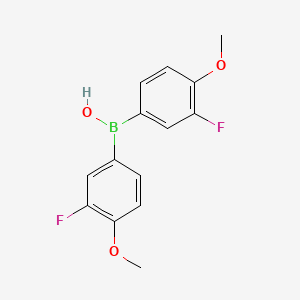
Bis(3-fluoro-4-methoxyphenyl)borinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-fluoro-4-methoxyphenyl)borinic acid is an organoboron compound that features two 3-fluoro-4-methoxyphenyl groups attached to a boron atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-fluoro-4-methoxyphenyl)borinic acid typically involves the reaction of 3-fluoro-4-methoxyphenylboronic acid with a suitable boron source under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base to facilitate the formation of the borinic acid. The reaction is generally carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving high yields and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Bis(3-fluoro-4-methoxyphenyl)borinic acid can undergo various types of chemical reactions, including:
Oxidation: The borinic acid can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the borinic acid to boranes.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Substituted phenylborinic acids.
Scientific Research Applications
Bis(3-fluoro-4-methoxyphenyl)borinic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of bis(3-fluoro-4-methoxyphenyl)borinic acid in coupling reactions involves the formation of a palladium-boron complex, which facilitates the transfer of the phenyl groups to the target moleculeThe molecular targets and pathways involved include the palladium catalyst and the boron atom, which act as key intermediates in the reaction .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Methoxyphenylboronic acid
- Phenylboronic acid
Uniqueness
Bis(3-fluoro-4-methoxyphenyl)borinic acid is unique due to the presence of two 3-fluoro-4-methoxyphenyl groups, which enhance its reactivity and selectivity in coupling reactions. This makes it a valuable reagent in organic synthesis compared to other boronic acids and borinic acids .
Properties
CAS No. |
718642-11-6 |
|---|---|
Molecular Formula |
C14H13BF2O3 |
Molecular Weight |
278.06 g/mol |
IUPAC Name |
bis(3-fluoro-4-methoxyphenyl)borinic acid |
InChI |
InChI=1S/C14H13BF2O3/c1-19-13-5-3-9(7-11(13)16)15(18)10-4-6-14(20-2)12(17)8-10/h3-8,18H,1-2H3 |
InChI Key |
YLAUPSNNULVAPY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)F)(C2=CC(=C(C=C2)OC)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide](/img/structure/B14216380.png)
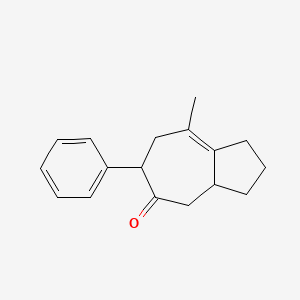
![2-Methyl-6-[(methylsulfanyl)methyl]pyridine](/img/structure/B14216390.png)
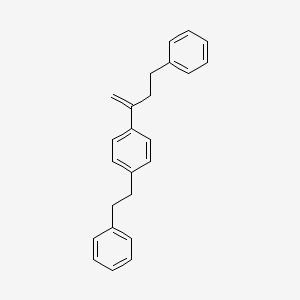
![N-(6-Benzyl-5,6-dihydropyrazolo[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B14216393.png)
![5-(Decyloxy)-2-(4'-octyl[1,1'-biphenyl]-4-yl)pyridine](/img/structure/B14216411.png)
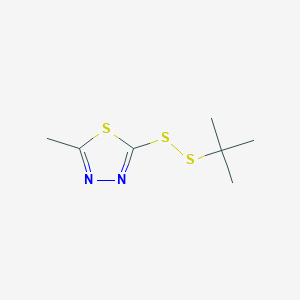
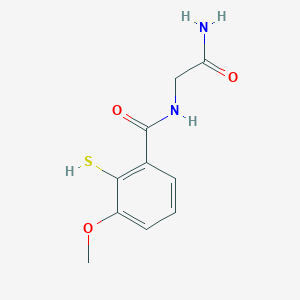

![1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)thio]-](/img/structure/B14216430.png)
![N-[3-(Benzyloxy)phenyl]-3-bromopropanamide](/img/structure/B14216443.png)
![N-[(2,3-Difluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14216450.png)
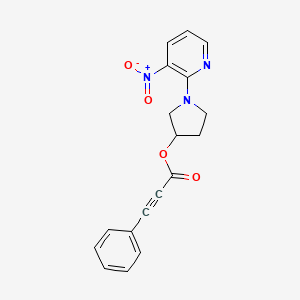
![8-({2-[4-(Nonyloxy)phenyl]pyrimidin-5-YL}oxy)octan-1-OL](/img/structure/B14216457.png)
